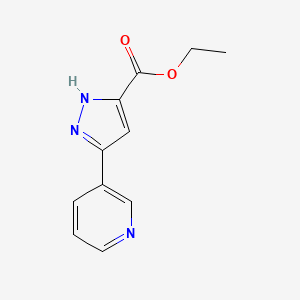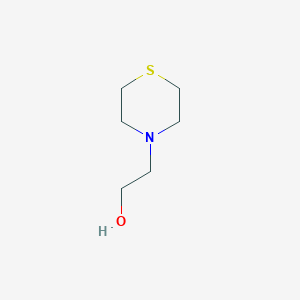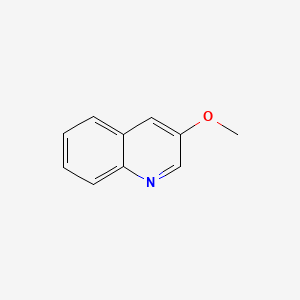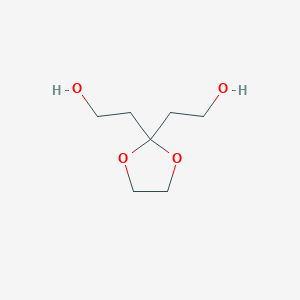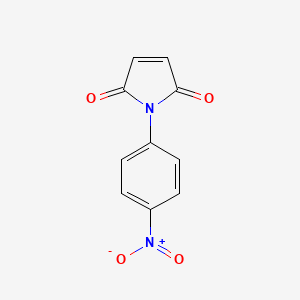
N-(4-Nitrophenyl)maleimide
Overview
Description
N-(4-Nitrophenyl)maleimide is a useful research compound. Its molecular formula is C10H6N2O4 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55656. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(4-Nitrophenyl)maleimide primarily targets the membrane enzyme, β(1,3)glucan synthase . This enzyme is essential for the biosynthesis of chitin and β(1,3)glucan, which are components of the fungal cell wall .
Mode of Action
The compound interacts with its target, β(1,3)glucan synthase, and affects the biosynthesis of chitin and β(1,3)glucan
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of chitin and β(1,3)glucan . These components are crucial for the structural integrity of the fungal cell wall. By inhibiting their synthesis, the compound disrupts the cell wall structure, leading to potential downstream effects such as compromised cell integrity and function.
Result of Action
This compound has been found to display relatively strong antifungal effects, with minimum inhibitory concentrations (MICs) in the 0.5–4 μg ml−1 range . It also exhibits cytostatic activity, with IC values below 0.1 μg ml−1 . The compound’s antibacterial activity is structure-dependent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its chemical reactivity and lipophilicity have been found to influence its antibacterial activity . These factors seem to have little effect on its antifungal and cytostatic action .
Properties
IUPAC Name |
1-(4-nitrophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-9-5-6-10(14)11(9)7-1-3-8(4-2-7)12(15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKDEEISKBRPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284901 | |
| Record name | N-(4-Nitrophenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4338-06-1 | |
| Record name | 4338-06-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4338-06-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Nitrophenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-NITROPHENYL)MALEIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for N-(4-Nitrophenyl)maleimide?
A1: this compound (C10H6N2O4) has a molecular weight of 218.17 g/mol. [] Spectroscopic characterization has been performed using infrared (IR) and nuclear magnetic resonance (NMR) techniques. [, ] Notably, researchers have utilized density functional theory (DFT) calculations to predict and compare theoretical IR and NMR spectra with experimental results. [, ]
Q2: How thermally stable is this compound?
A2: this compound exhibits good thermal stability. Studies show that polymers incorporating this compound as a dipolar chromophore have decomposition temperatures ranging from 292-308 °C and high glass transition temperatures (192-205 °C). []
Q3: Can this compound be used as a monomer in polymerization reactions?
A3: Yes, this compound can act as a monomer in polymerization reactions. Researchers have successfully synthesized both homopolymers and copolymers using free radical polymerization techniques. [] For instance, homopolymerization was achieved in THF solvent at 65 °C using AIBN as an initiator. [] Copolymers with methyl methacrylate (MMA) were also synthesized under similar conditions. []
Q4: Are there any studies on the theoretical properties of this compound?
A4: Yes, researchers have used computational chemistry to study the structure and properties of this compound. DFT calculations at the B3LYP level, using various basis sets, have been employed to optimize the geometry of the molecule. [] This has allowed for the prediction of vibrational frequencies, thermodynamic properties (entropy, enthalpy, heat capacity), and dipole moment. [, ] The HOMO-LUMO energy gap, calculated using DFT, provides insights into the compound's reactivity and potential for electron transfer. []
Q5: Has this compound been used in any specific applications?
A5: this compound has been used as a dipolar chromophore in styrene/maleimide copolymers for applications requiring high poling stability. [] These polymers, after undergoing corona poling, exhibit good retention of polar order, even at elevated temperatures (80-90 °C), making them potentially suitable for use in optoelectronic devices. []
Q6: What is known about the Diels-Alder reactivity of this compound?
A6: this compound acts as a dienophile in Diels-Alder reactions. [] Studies have shown its successful cycloaddition with various 2-(cyclic amino)-substituted 3-furancarbonitriles in boiling acetic acid. [] These reactions offer a synthetic route to phthalimide derivatives. [] Another study described the reaction of this compound with a pyrazole-1-carbothioamide derivative, leading to the formation of a thiazole ring through a cyclization reaction. []
Q7: How soluble is this compound?
A7: While specific solubility data might require further investigation, it's known that this compound can be dissolved in tetrahydrofuran (THF). [] This solvent is commonly used for its polymerization reactions. [] Its solubility in other solvents would depend on factors like polarity and temperature.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


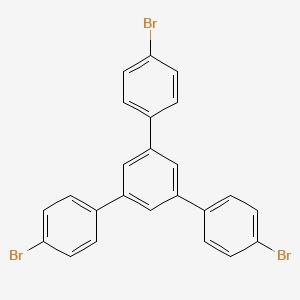
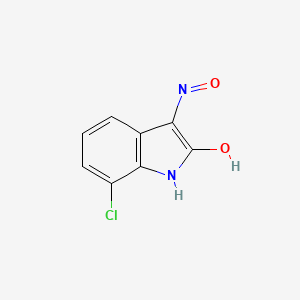
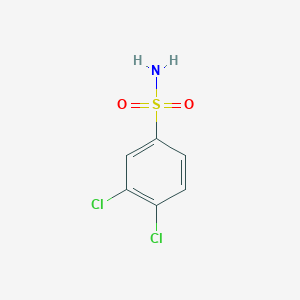
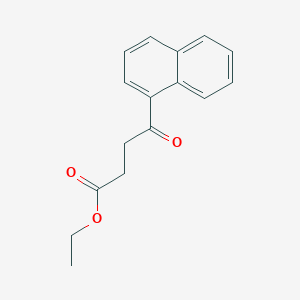


![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1296852.png)

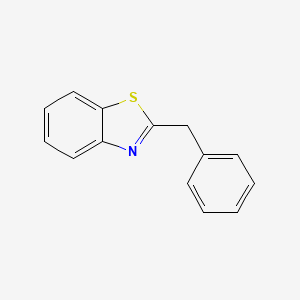
![[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1296857.png)
